molecular formula C5H3BrClN3O2 B597971 5-Bromo-2-chloro-3-nitropyridin-4-amine CAS No. 1334136-60-5

5-Bromo-2-chloro-3-nitropyridin-4-amine

Cat. No. B597971
CAS RN: 1334136-60-5
M. Wt: 252.452
InChI Key: HUWGBFKCBBOKTL-UHFFFAOYSA-N
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Description

“5-Bromo-2-chloro-3-nitropyridin-4-amine” is a halogenated heterocycle . It has an empirical formula of C5H2BrClN2O2 and a molecular weight of 237.44 .


Synthesis Analysis

The synthesis of nitropyridine derivatives, such as “5-Bromo-2-chloro-3-nitropyridin-4-amine”, involves a process that includes selective substitution at the para position in the presence of a polar protic solvent and reagents like sodium acetate or cesium carbonate with acetic acid .


Molecular Structure Analysis

The molecular structure of “5-Bromo-2-chloro-3-nitropyridin-4-amine” is characterized by a five-membered ring structure with a bromine substituent . The InChI key for this compound is WWQQPSDIIVXFOX-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“5-Bromo-2-chloro-3-nitropyridin-4-amine” is a solid substance . It has a melting point range of 65-70 °C .

Scientific Research Applications

Large-Scale Synthesis

5-Bromo-2-nitropyridine, a closely related compound, has been synthesized from the corresponding amine via hydrogen peroxide oxidation on a large scale. This process, initially challenging due to low conversion and high impurity, was optimized for safe, reproducible large-scale production (Agosti et al., 2017).

Catalytic Amination

A palladium-Xantphos complex catalyzes the amination of 5-bromo-2-chloropyridine, yielding 5-amino-2-chloropyridine with high yield and chemoselectivity. This method demonstrates a selective functionalization approach for similar compounds (Ji, Li, & Bunnelle, 2003).

Nitro-group Migration

The reaction of 3-bromo-4-nitropyridine with amine leads to unexpected nitro-group migration. A systematic study of various solvents and bases was conducted to explore the rearrangement mechanism, indicating the occurrence of nitro-group migration in polar aprotic solvents (Yao, Blake, & Yang, 2005).

Chemoselective Functionalization

Chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, a compound similar to 5-Bromo-2-chloro-3-nitropyridin-4-amine, was achieved. Catalytic amination conditions led to exclusive bromide substitution for secondary amines and primary anilines (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Azaphenoxazine Derivatives

3-Bromo-4-(o-hydroxyphenylamino)-5-nitropyridine, structurally related to 5-Bromo-2-chloro-3-nitropyridin-4-amine, was used to prepare azaphenoxazine derivatives. These compounds are synthesized through intramolecular condensation in the presence of piperidine or potassium hydroxide (Takahashi & Yoneda, 1958).

Regioselectivity in Substitution Reactions

Regioselective displacement reactions of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine led to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product. This study provides insights into selective substitution reactions relevant to similar compounds (Doulah et al., 2014).

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

It’s known that nitropyridines, a class of compounds to which this molecule belongs, are often used in organic synthesis and as intermediates in pharmaceutical development .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-2-chloro-3-nitropyridin-4-amine . For instance, factors such as temperature, pH, and the presence of other molecules could affect how the compound interacts with its targets and exerts its effects.

properties

IUPAC Name

5-bromo-2-chloro-3-nitropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClN3O2/c6-2-1-9-5(7)4(3(2)8)10(11)12/h1H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIFNHCBGPOJHHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)[N+](=O)[O-])N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-chloro-3-nitropyridin-4-amine

Synthesis routes and methods

Procedure details

A 250 mL round bottom flask was charged with 5-bromo-2,4-dichloro-3-nitropyridine (3.5 g, 12.6 mmol) and a solution of ammonia in 1,4-dioxane (150 mL). The mixture was heated at 30° C. for 4 h. Work-up: the reaction mixture was concentrated in vacuo. The residue was poured into saturated aqueous NaHCO3 and extracted with EtOAc. The combined organic layers were dried over anhydrous Na2SO4 and concentrated in vacuo. The residue was further purified by flash column chromatography on silica gel with 20% EtOAc in petroleum ether, to afford 1.5 g (46%) of the product as a white solid. MS m/z: 252 (M+H+).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Yield
46%

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